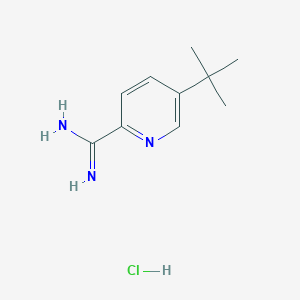
7-(Trifluoromethyl)quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazolin-2-amine typically involves the condensation of 2-aminobenzonitrile with trifluoroacetic acid, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents and catalysts like palladium.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes that are essential for the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)quinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
- 6-(3-aminophenyl)-N-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine
Comparison: 7-(Trifluoromethyl)quinazolin-2-amine is unique due to the specific position of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and potency in certain applications .
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)quinazolin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-5-4-14-8(13)15-7(5)3-6/h1-4H,(H2,13,14,15) |
Clave InChI |
OPRLFJWOMVOLPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)







![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)
![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)
